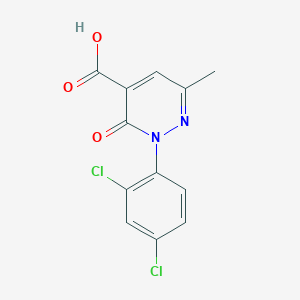![molecular formula C15H17NO4 B11786716 (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11786716.png)
(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4S)-7-Phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-carbonsäure: ist eine komplexe organische Verbindung, die sich durch ihre einzigartige bicyclische Struktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (1R,2S,4S)-7-Phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-carbonsäure umfasst in der Regel mehrere Schritte, darunter die Bildung des bicyclischen Kerns und die anschließende Funktionalisierung. Häufige Synthesewege können umfassen:
Cyclisierungsreaktionen: Bildung der bicyclischen Struktur durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer.
Funktionsgruppentransformationen: Einführung der Phenylmethoxycarbonyl- und Carbonsäuregruppen durch verschiedene Funktionsgruppentransformationen.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren umfassen oft:
Katalyse: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.
Reinigungstechniken: Fortgeschrittene Reinigungstechniken wie Chromatographie zur Isolierung des gewünschten Produkts.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (1R,2S,4S)-7-Phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion bestimmter funktioneller Gruppen zu niedrigeren Oxidationsstufen.
Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid für Reduktionsreaktionen.
Substitutionsreagenzien: Wie Halogene oder Nukleophile für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird (1R,2S,4S)-7-Phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-carbonsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.
Biologie: In der biologischen Forschung kann diese Verbindung aufgrund ihrer spezifischen funktionellen Gruppen und Stereochemie zur Untersuchung von Enzym-Wechselwirkungen und Protein-Ligand-Bindung verwendet werden.
Medizin: In der Medizin hat (1R,2S,4S)-7-Phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-carbonsäure potenzielle Anwendungen als pharmazeutisches Zwischenprodukt. Seine Struktur kann modifiziert werden, um neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln.
Industrie: In industriellen Anwendungen kann diese Verbindung bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (1R,2S,4S)-7-Phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptan-2-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die funktionellen Gruppen und die Stereochemie der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die beteiligten Wege können umfassen:
Enzyminhibition: Bindung an das aktive Zentrum von Enzymen und Hemmung ihrer Aktivität.
Rezeptormodulation: Wechselwirkung mit Rezeptoren, um ihre Signalwege zu modulieren.
Wirkmechanismus
The mechanism of action of (1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(1R,2S,4S)-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-11-6-7-13(12)16(11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12-,13+/m0/s1 |
InChI-Schlüssel |
ORCSDOIXZYXXMU-RWMBFGLXSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


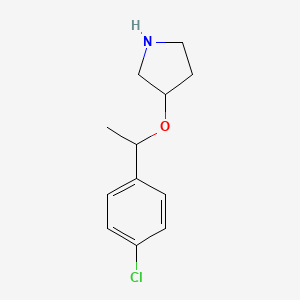
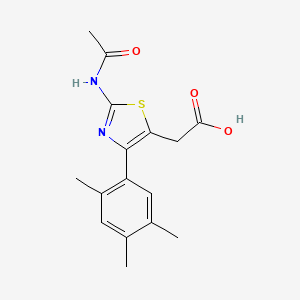


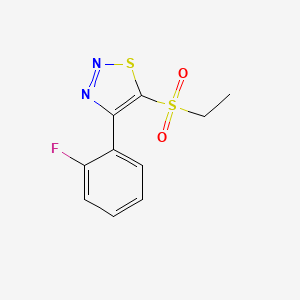
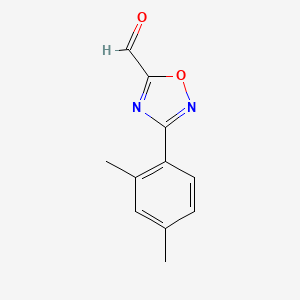
![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)

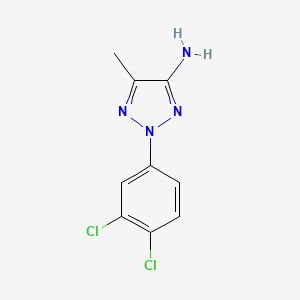
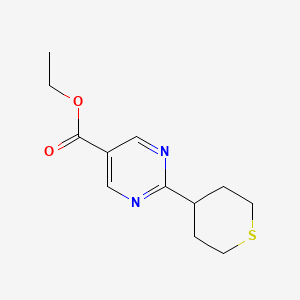
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11786725.png)
